molecular formula C12H15N3O2 B2415841 N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide CAS No. 89647-52-9

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide

Cat. No. B2415841
CAS RN: 89647-52-9
M. Wt: 233.271
InChI Key: ZYWATYHMAHIDIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar structures to DM-235 has been carried out in the past. For instance, a series of carboxamide derivatives of thienopyrimidines were synthesized starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid . The hybrid molecule was prepared via condensation of the carboxylic acid with ortho-phenylenediamine and was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .

Scientific Research Applications

Synthesis Techniques

  • A novel one-pot synthesis approach for 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carboxamide derivatives is described. This process involves using aromatic diamine, a ketone, an isocyanide, and water, yielding high results at ambient temperature (Shaabani, Maleki, & Mofakham, 2008).
  • Another method focused on synthesizing 4,N-diaryl-1,5-benzodiazepine-2-carboxamides through an acid-catalyzed reaction involving specific butenamides and o-phenylenediamine. The mechanism of this reaction was studied in detail (Kurdina, Zalesov, & Kozlov, 2003).

Chemical Structure and Reactivity

  • Research on the mesylation reaction of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine revealed the formation of two diastereomers, providing insights into the effects of central chirality at C3 on the reaction. The study detailed the chair-like and boat-like conformations of these isomers (Tabata et al., 2018).
  • An exploration of the solvent dependence of optical rotation in a specific benzodiazepine compound demonstrated significant variations in optical rotation values in different solvents, shedding light on the electronic interactions within the molecule (Deguchi et al., 1993).

Pharmacological Aspects

  • A study on the N-hydroxymethyl metabolites of a specific triazolyl benzodiazepine derivative in dog plasma provided insights into its metabolic pathways. This research helps in understanding the biotransformation of benzodiazepine derivatives in biological systems (Koike et al., 1987).

Molecular Interaction Studies

  • Acoustical studies on some 1,5-benzodiazepine derivatives in various solvents at 298.15 K have been conducted. These studies, involving measurements of ultrasonic velocity, density, and viscosity, provide valuable insights into the molecular interactions of these compounds (Baluja & Godvani, 2014).

properties

IUPAC Name

N,4-dimethyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-7-11(16)14-9-5-3-4-6-10(9)15(8)12(17)13-2/h3-6,8H,7H2,1-2H3,(H,13,17)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWATYHMAHIDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide

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